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Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B601465 Get Quote

An In-depth Examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) Data for the Characterization of the Fungicide (Rac)-Epoxiconazole.

This technical guide provides a comprehensive analysis of the spectroscopic data for (Rac)-
Epoxiconazole, a broad-spectrum triazole fungicide. The information presented is intended for

researchers, scientists, and professionals in the fields of drug development, analytical

chemistry, and agrochemical research. This document outlines the key spectroscopic identifiers

of (Rac)-Epoxiconazole through a detailed examination of its Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction
(Rac)-Epoxiconazole, with the chemical formula C₁₇H₁₃ClFN₃O, is a systemic fungicide used

to control a wide range of fungal diseases in various crops.[1] Its complex stereochemistry and

functional groups necessitate precise analytical techniques for its identification and

quantification. Spectroscopic methods are indispensable tools for the structural elucidation and

characterization of such organic molecules. This guide summarizes the essential spectroscopic

data and the experimental protocols for their acquisition.

Spectroscopic Data Analysis
The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR spectroscopy for (Rac)-Epoxiconazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The spectra for (Rac)-Epoxiconazole were acquired in deuterated chloroform

(CDCl₃).[2]

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the

molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.8 - 7.0 m - Aromatic protons

4.8 d 14.0 -CH₂- ( diastereotopic)

4.3 d 14.0 -CH₂- (diastereotopic)

4.2 s - Epoxide proton

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.
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Chemical Shift (δ) ppm Assignment

162.5 C-F (Aromatic)

151.0 C-N (Triazole)

144.5 C-N (Triazole)

135 - 115 Aromatic Carbons

70.5 C-O (Epoxide)

67.0 C-O (Epoxide)

55.0 -CH₂-

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented here was obtained using Liquid

Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

m/z Relative Abundance (%)

330.08 100

169.05 85

127.04 80

261.05 75

109.04 70

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.
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Wavenumber (cm⁻¹) Assignment

3100 - 3000 C-H stretch (aromatic)

2980 - 2850 C-H stretch (aliphatic)

1600 - 1450 C=C stretch (aromatic)

1510 N=N stretch (triazole)

1250 C-O stretch (epoxide)

1100 C-N stretch

830 C-Cl stretch

815 C-F stretch

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of (Rac)-Epoxiconazole in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is approximately 4-5 cm.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

Standard acquisition parameters include a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.
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The data is processed with a Fourier transform, and the chemical shifts are referenced to the

residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer.

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon.

A wider spectral width (e.g., 0-220 ppm) is used.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of (Rac)-Epoxiconazole (approximately 1-10 µg/mL) in a suitable

solvent such as acetonitrile or methanol.

The solution should be filtered to remove any particulate matter.

LC-ESI-MS Analysis:

The analysis is performed using a liquid chromatograph coupled to a mass spectrometer

with an electrospray ionization (ESI) source.

A C18 reversed-phase column is typically used for chromatographic separation.

A gradient elution with mobile phases such as water and acetonitrile, often with a small

amount of formic acid to aid ionization, is employed.

The ESI source is operated in positive ion mode.
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The mass spectrometer is set to scan a mass range that includes the expected molecular ion

of Epoxiconazole (m/z 330.08 for [M+H]⁺).

For fragmentation studies (MS/MS), the molecular ion is selected in the first mass analyzer

and fragmented by collision-induced dissociation (CID), with the resulting fragment ions

analyzed in the second mass analyzer.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid (Rac)-Epoxiconazole powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Analysis:

The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer equipped

with an ATR accessory.

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then recorded.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

Workflow and Relationships
The following diagrams illustrate the logical workflow of spectroscopic data analysis and the

relationship between the different spectroscopic techniques in structural elucidation.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis of (Rac)-Epoxiconazole.
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Caption: Synergy of Spectroscopic Techniques in Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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